(2R)-2-amino-1-(4-benzylpiperazin-1-yl)-3-methylpentan-1-one
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Overview
Description
(2R)-2-amino-1-(4-benzylpiperazin-1-yl)-3-methylpentan-1-one is a complex organic compound that features a piperazine ring substituted with a benzyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-1-(4-benzylpiperazin-1-yl)-3-methylpentan-1-one typically involves multiple steps. One common method involves the reductive amination of a precursor compound with a benzylpiperazine derivative. The reaction conditions often include the use of sodium cyanoborohydride in methanol as a reducing agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-1-(4-benzylpiperazin-1-yl)-3-methylpentan-1-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while reduction can produce secondary amines.
Scientific Research Applications
(2R)-2-amino-1-(4-benzylpiperazin-1-yl)-3-methylpentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-amino-1-(4-benzylpiperazin-1-yl)-3-methylpentan-1-one involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and the benzyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide derivatives
- 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles
Uniqueness
(2R)-2-amino-1-(4-benzylpiperazin-1-yl)-3-methylpentan-1-one is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H27N3O |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
(2R)-2-amino-1-(4-benzylpiperazin-1-yl)-3-methylpentan-1-one |
InChI |
InChI=1S/C17H27N3O/c1-3-14(2)16(18)17(21)20-11-9-19(10-12-20)13-15-7-5-4-6-8-15/h4-8,14,16H,3,9-13,18H2,1-2H3/t14?,16-/m1/s1 |
InChI Key |
ZZMJQSCMEGPXAV-BZSJEYESSA-N |
Isomeric SMILES |
CCC(C)[C@H](C(=O)N1CCN(CC1)CC2=CC=CC=C2)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCN(CC1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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